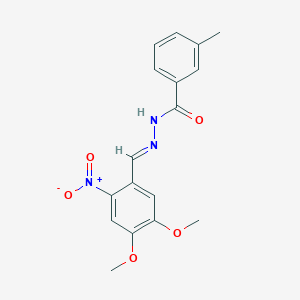

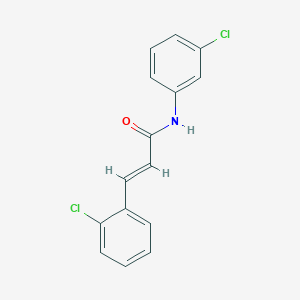

N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-methylbenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related compounds involves condensation reactions between appropriate benzaldehydes and hydrazides. For instance, compounds like (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide have been synthesized and characterized through spectroscopic methods such as FT-IR, NMR, and ESI-MS. These methods help in determining the structure and confirming the purity of the synthesized compounds (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure is usually confirmed through X-ray diffraction, which provides details about the crystal structure and configuration of the molecule. Compounds similar to N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-methylbenzohydrazide display trans configurations with respect to the C=N double bonds, as confirmed by single-crystal X-ray diffraction studies (Ma, 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions and have been explored for their potential biological activities. For example, the synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from 4-methylbenzohydrazide have been investigated, revealing insights into their chemical reactivity and interactions with biological targets (Lei et al., 2015).

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Hydrazone compounds, closely related to the chemical structure of interest, have been synthesized and characterized, demonstrating moderate to high antibacterial activity against various strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The synthesis process involves physico-chemical methods and crystal X-ray diffraction, highlighting the importance of structural features for antibacterial efficacy. The presence of nitro and dimethoxy substituents plays a significant role in the antimicrobial properties of these compounds (Lei et al., 2015).

Optical and Material Applications

The compound's structural components, such as the nitrobenzyl group, find extensive use in materials science, especially in the development of photolabile polymers. These materials allow for the controlled alteration of properties through irradiation, showcasing the compound's potential in creating photodegradable hydrogels, thin film patterning, and photocleavable bioconjugates. The utilization of nitrobenzyl derivatives highlights their versatility in polymer chemistry and materials science (Zhao et al., 2012).

Nonlinear Optical Properties

Related hydrazone compounds have been synthesized and their nonlinear optical properties evaluated, demonstrating significant potential for optical device applications. The study of these properties involves techniques like the single-beam z-scan with nanosecond laser pulses, indicating the compounds' abilities as candidates for optical limiters and switches. This research area is crucial for advancing optical communication technologies and developing new materials for photonic devices (Naseema et al., 2010).

Xanthine Oxidase Inhibitory Activity

A series of hydrazones have been prepared and assessed for their xanthine oxidase inhibitory activities, with certain compounds showing strong activity. This highlights the potential therapeutic applications of these compounds in treating diseases related to oxidative stress. The structure-activity relationship, derived from docking simulations, provides insights into the interaction mechanisms with the enzyme, suggesting further optimization routes for increased efficacy (Han et al., 2022).

Propriétés

IUPAC Name |

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-11-5-4-6-12(7-11)17(21)19-18-10-13-8-15(24-2)16(25-3)9-14(13)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACZWDHKPBWDFF-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NN=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)

![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)

![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)

![1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)

![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)